Journal Name:Chemical Communications
Journal ISSN:1359-7345
IF:4.3
Journal Website:https://pubs.rsc.org/en/journals/journalissues/cc
Year of Origin:1996
Publisher:Royal Society of Chemistry
Number of Articles Per Year:2458
Publishing Cycle:Weekly
OA or Not:Not
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90381H
The first page of this article is displayed as the abstract.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90379F
A graphical abstract is available for this content
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04584F
Multi-coloured and white-light emissions from pyrene-based hydrazones are described. They exhibit excitation wavelength-dependent emissions in solution due to the suppression of Kasha's rule. Interestingly, in dimethylformamide, 1–3 emit light that covers all the regions of primary colours as a function of excitation wavelength, and 1 and 2 emit white light (λex = 420 nm) in isopropanol.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90380J
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Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90385K
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Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04591A
The Co/CoO/CoCH (P-CoCH) nanowire core/shell arrays were prepared by a one step hydrothermal method and rapid reduction of cobalt carbonate hydroxide (CoCH) in Ar/H2 plasma for the first time. The rapid reduction process endows the P-CoCH with a unique porous structure, larger electrochemical active surface area and abundant activity sites. Therefore, the as-prepared P-CoCH nanowire core/shell arrays show superior HER performance with a low overpotential of 69 mV and a small Tafel slope of 47 mV dec−1 at a current density of 10 mA cm−2. In addition, the P-CoCH electrocatalyst demonstrates an excellent cycling stability without any obvious decay after 24 h continuous operation at 100 mA cm−2 current density. This study might provide a new insight into the rapidly construction of efficient HER Co-based electrocatalysts and beyond.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04285E
The electronic states of iodo-bridged platinum nanowire complexes have been studied using polarized FT-IR spectroscopy. The N–H symmetrical stretching mode was found to be highly sensitive to the electronic states, distinguishing mixed-valence (MV) and averaged-valence (AV) states. The first Pt(III) nanowire complexes have been realized by the chemical pressures of the counter-anions.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04140A
We demonstrate molecular-conformation-dependent macroscopic supramolecular self-assembly (MSA) driven by electrostatic interactions. Evidence from single molecular force spectroscopy reveals that polyelectrolytes modified on MSA component surfaces make MSA possible with a loop conformation, while those with a flat conformation lead to no assembly, which is attributed to distinct molecular mobility. We believe that this finding is also applicable in fundamental phenomena such as surface adsorption and adhesion regarding polymers.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04324J
An efficient visible-light-induced iron-catalyzed reduction of nitroarenes to anilines by using N-ethylmorpholine (NEM) as a reductant under mild conditions has been developed. The reaction proceeds with photosensitizer-free conditions and features good to excellent yields and broad functional group tolerance. Preliminary mechanistic investigations showed that this reaction was conducted via ligand-to-metal (NEM to Fe3+) charge transfer and nitro triplet biradical-induced hydrogen atom transfer processes.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04507B
Sulfoxonium ylide chelation-assisted C–H allylation of arenes has been accomplished utilizing strained vinyl carbo/heterocycles as the allyl surrogates via sequential C–H and C–C/het bond activation. Broad substrate scope, Co-catalysis, selectivity, and late-stage drug mutation are the important practical features.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04445A
With an aim to improve the overall physical stability of high-performing 3,5-dinitro-functionalised bispyrazolymethanes, a hydroxyl functionality was introduced at the fourth position to obtain 1,1′-methylenebis(3,5-dinitro-1H-pyrazol-4-ol) and its energetic salts. Superior oxygen balance and energy in comparison to the amino substituent at the 4th position and enhanced sensitivity with respect to the nitro and azido substituents helped in unlocking the potential of less explored N-alkylated-4-hydroxy-3,5-dinitropyrazoles. Fine-tuning of properties via dicationic salt formation, which is not feasible in any other reported symmetrically connected pyrazole-based energetic materials, resulted in improved physical and thermal stabilities, as well as energetic performance. Hirshfeld surface analysis, electrostatic potential analysis, the study of aromaticity and weakest Mayer-bond order analysis helped further in studying the structure–property relationship of the synthesized compounds with respect to different reported methylene-bridged symmetrical compounds.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04082H
A Zinc phthalocyanine-based (ZnPc–PA) polymeric micelle around 70 nm and with dual-modal PTT/PDT functions for non-antibiotic bacteria eradication was developed. It showed an excellent bacterial killing efficiency of 95.2% and 96.7% in vitro against Methicillin-resistant Staphylococcus aureus (MRSA) and its biofilm, respectively. Furthermore, the in vivo experiments proved its great potential for implant-associated infection (IAI).
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04311H
The aggregation of proteins at interfaces has significant roles and can also lead to dysfunction of different physiological processes. The interfacial effects on the assembly and aggregation of biopolymers are not only crucial for a comprehensive understanding of protein biological functions, but also hold great potential for advancing the state-of-the-art applications of biopolymer materials. Recently, there has been remarkable progress in a collaborative context, as we strive to gain control over complex interfacial assembly structures of biopolymers. These biopolymer structures range from the nanoscale to mesoscale and even macroscale, and are attained through the rational design of interactions between biological building blocks and surfaces/interfaces. This review spotlights the recent advancements in interface-mediated assembly and properties of biopolymer materials. Initially, we introduce the solid–liquid interface (SIL)-mediated biopolymer assembly that includes the inorganic crystalline template effect and protein self-adoptive deposition through phase transition. Next, we display the advancement of biopolymer assembly instigated by the air–water interface (AWI) that acts as an energy conversion station. Lastly, we discuss succinctly the assembly of biopolymers at the liquid–liquid interface (LLI) along with their applications. It is our hope that this overview will stimulate the integration and progression of the science of interfacial assembled biopolymer materials and surfaces/interfaces.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04709A
Recent advances in synthetic methodologies for selective, oxidative transformations using Bobbitt's salt (4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, 1) and its stable organic nitroxide counterpart ACT (4-acetamidoTEMPO, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl, 2) have led to increased applications across a broad array of disciplines. Current applications and mechanistic understanding of these metal-free, environmentally benign, and easily accessible organic oxidants now span well-beyond the seminal use of 1 and 2 in selective alcohol oxidations. New synthetic methodologies for the oxidation of alcohols, ethers, amines, thiols, C–H bonds and other functional groups with 1 and 2 along with the field's current mechanistic understandings of these processes are presented alongside our contributions in this area. Exciting new areas harnessing the unique properties of these oxidants include: applications to drug discovery and natural product total synthesis, the development of new electrocatalytic methods for depolymerization of lignin and modification of other biopolymers, in vitro and in vivo nucleoside modifications, applications in supramolecular catalysis, the synthesis of new polymers and materials, enhancements in the design of organic redox flow batteries, uses in organic fuel cells, applications and advancements in energy storage, the development of electrochemical sensors, and the production of renewable fuels.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04657E
We report here a dual-nanopore biosensor based on modulation of surface charge density coupled with a microwell array chip for in situ monitoring of ROS secretion from single MCF-7 cells.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04313D
Twenty years ago, I wrote a Chem. Commun. feature article entitled “Crystal Engineering: where from? Where to?”: an update is in order. In this Highlight I argue that molecular crystal engineering, one of the areas of fast development of the field, has definitely reached the stage of “delivering the goods”: new functional materials assembled via non-covalent interactions and/or improved properties of existing materials. As a proof of concept, the crystal engineering approach to tackle two contemporary emergencies, namely, urea fertilizer degradation and development of antimicrobial resistance by pathogens, is discussed and application-driven examples are provided.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04990F
A facile ion exchange strategy to fabricate CoIrx–BDC with atomically dispersed Ir is developed towards overall water splitting. The optimized CoIr3–BDC requires only 12 and 81 mV to deliver 10 and 100 mA cm−2 alkaline HER, respectively, and only 245 mV to reach 100 mA cm−2 alkaline OER.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90384B
The first page of this article is displayed as the abstract.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC04870E
Time-resolved radioluminescence (TRRL) properties of the Cu(I) cluster Cu4I62− upon pulsed X-ray, β-ray or α-particle excitation are described. The longer (>2 μs) TRRL component displays exponential decay comparable to pulsed UV excitation; however, temporal behaviour at shorter times indicates that high local excited state density provides an alternative decay channel.
Chemical Communications ( IF 4.3 ) Pub Date : , DOI: 10.1039/D3CC90383D
A graphical abstract is available for this content
共69017条
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
4.7 | 297 | Science Citation Index Expanded | Not |
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